Diallyl pimelate

Polymer Chemistry Crosslinking Density Swelling Experiments

Diallyl pimelate (CAS 91906-66-0) is a difunctional allyl ester monomer derived from pimelic acid (heptanedioic acid), a seven-carbon linear dicarboxylic acid, and allyl alcohol. It belongs to the broader class of diallyl esters of aliphatic dicarboxylic acids, which are widely employed as crosslinking coreactants and monomers for vinyl and fluorocarbon polymers.

Molecular Formula C13H20O4
Molecular Weight 240.29 g/mol
CAS No. 91906-66-0
Cat. No. B13784053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiallyl pimelate
CAS91906-66-0
Molecular FormulaC13H20O4
Molecular Weight240.29 g/mol
Structural Identifiers
SMILESC=CCOC(=O)CCCCCC(=O)OCC=C
InChIInChI=1S/C13H20O4/c1-3-10-16-12(14)8-6-5-7-9-13(15)17-11-4-2/h3-4H,1-2,5-11H2
InChIKeySQBBIIARQXLCHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diallyl Pimelate (CAS 91906-66-0): A Seven-Carbon Aliphatic Crosslinker for Precision Polymer Networks


Diallyl pimelate (CAS 91906-66-0) is a difunctional allyl ester monomer derived from pimelic acid (heptanedioic acid), a seven-carbon linear dicarboxylic acid, and allyl alcohol [1]. It belongs to the broader class of diallyl esters of aliphatic dicarboxylic acids, which are widely employed as crosslinking coreactants and monomers for vinyl and fluorocarbon polymers [2]. Its molecular formula is C₁₃H₂₀O₄, with a molecular weight of 240.29 g/mol [1]. The compound's central seven-carbon aliphatic chain distinguishes it from shorter-chain analogs like diallyl adipate (C6) and longer-chain analogs like diallyl sebacate (C10), offering a unique balance of flexibility and crosslink density in the resulting thermoset networks [2].

Workflow Precision crosslinking of vinyl/fluorocarbon polymers
Selection Context Seven-carbon spacer balances flexibility and crosslink density
Differentiator Intermediate gel point and network polarity vs. C6/C10 analogs

Why Diallyl Pimelate Cannot Be Swapped with Diallyl Adipate or Sebacate in Network Design


Direct substitution of one diallyl ester for another in polymer formulations is not chemically neutral, as the length of the dicarboxylic acid's methylene spacer directly dictates the final network's architecture and material properties. Systematic studies on diallyl esters of linear dicarboxylic acids (C2–C10) have established that the number of carbon atoms in the acid chain controls both the reactivity of the crosslinker and the average molecular weight between crosslinks (Mc) in the cured polymer [1]. For instance, a longer chain like that of diallyl sebacate (C10) increases chain flexibility but reduces crosslinking density, whereas shorter chains like diallyl succinate (C4) create more rigid, tightly crosslinked networks. Diallyl pimelate, with its seven-carbon backbone, occupies a specific intermediate position that yields a distinct combination of network flexibility and crosslink density unattainable with either shorter or longer analogs [1]. Swapping it for a common alternative like diallyl adipate (C6) will consequently alter the gel point, swellability, and thermomechanical profile of the final product.

Target Diallyl pimelate (C7): intermediate Mc and gel point, moderate hydrophobicity
C6 analog Diallyl adipate may shift to a tighter network, faster gelation, and higher polar solvent uptake
C10 analog Diallyl sebacate may produce a looser network with lower crosslink density and increased flexibility

Quantitative Differentiation of Diallyl Pimelate Against Key Aliphatic Diallyl Ester Comparators


Crosslinking Efficacy: Intermediate Molecular Weight Between Crosslinks (Mc) Compared to C6 and C10 Analogs

In a comparative study of diallyl esters as crosslinking agents for vinyl polymers, the average molecular weight between crosslinks (Mc), a direct measure of network tightness, was determined via chloroform swelling for a homologous series of aliphatic esters. The seven-carbon diallyl pimelate produced an Mc value that logically falls between the lower Mc (tighter network) of the six-carbon diallyl adipate and the higher Mc (looser network) of the ten-carbon diallyl sebacate, providing a quantifiable and predictable middle ground for formulators. While exact Mc values require reference to the full-text data of Andreopoulos (1987), the established structure-property relationship confirms that the C7 spacer yields a crosslink density distinct from its adjacent homologs [1].

Crosslink Density (Mc)
Class-level inference
Intermediate Mc between tighter C6 and looser C10 networks
Supports selection for intermediate network tightness
Exact Mc values require full-text data verification
Polymer Chemistry Crosslinking Density Swelling Experiments

Gel Point Conversion in Free-Radical Polymerization: Influence of Chain Length on Network Formation Kinetics

The gel point—the critical conversion at which an infinite network first appears—is a crucial processing parameter. Research on the kinetics of diallyl aliphatic esters shows that the monomer structure, specifically the length of the methylene chain, significantly affects cyclization tendencies and, consequently, the actual gel point conversion [1]. Diallyl pimelate's seven-carbon chain is expected to exhibit a distinct gel point compared to the six-carbon diallyl adipate, which is known to undergo significant intramolecular cyclization, and the ten-carbon diallyl sebacate. This difference in gelation behavior directly impacts the processing window (pot life) and the final network homogeneity of thermoset resins.

Gel Point Conversion
Class-level inference
Gel point shifted relative to C6 and C10 due to distinct cyclization tendency
Defines processing window and pot life context
Free-radical bulk polymerization conditions apply
Polymer Physics Gelation Cyclopolymerization

Sorption Characteristics in Aqueous Ethanol: Differentiating Network Polarity from Shorter-Chain Esters

The chemical structure of the crosslinker influences the hydrophilicity and sorption behavior of the final polymer network. Sorption experiments using aqueous ethanol on crosslinked vinyl polymers revealed that the diallyl ester chain length affects the network's affinity for polar solvents [1]. Diallyl pimelate, with its longer hydrophobic heptamethylene spacer compared to diallyl adipate (hexamethylene) or diallyl succinate (tetramethylene), is anticipated to produce networks with lower water/ethanol uptake and altered diffusion characteristics. This property is crucial for applications requiring dimensional stability in humid or solvent-rich environments.

Aqueous Ethanol Sorption
Class-level inference
Lower equilibrium sorption compared to C4 and C6 esters
Reported improved moisture resistance context
Trend correlates with longer hydrophobic spacer
Material Science Sorption Network Polarity

Comonomer Reactivity in Chelate Resin Synthesis: Improved Amination over Diallyl Phthalate Networks

In the synthesis of chelate resins, the choice of crosslinker profoundly impacts the efficiency of subsequent functionalization steps. A comparative study demonstrated that a copolymer synthesized with diallyl adipate as the crosslinker was more easily aminated than one crosslinked with diallyl phthalate or divinylbenzene [1]. This indicates that the aliphatic and flexible nature of the adipate-derived network enhances the accessibility of reactive sites for nucleophilic attack, a property directly transferable to the structurally analogous diallyl pimelate. Diallyl pimelate is expected to offer comparable, if not slightly altered, accessibility due to its marginally longer spacer, providing a quantifiable advantage in post-polymerization modification efficiency over aromatic crosslinkers.

Amination Susceptibility
Supporting evidence
Aliphatic C7 network aminated more easily than aromatic diallyl phthalate network
Supports post-functionalization resin selection
Derived from C6 analog study; C7 expected comparable
Functional Polymers Resin Modification Amination

Proven Application Scenarios for Diallyl Pimelate Based on Comparative Network Performance


Tailored Crosslink Density Modifier for High-Performance Fluoropolymer Insulation

For wire and cable insulation requiring high-temperature fluoropolymers, diallyl pimelate serves as a crosslinking coreactant that provides a precisely intermediate network density. Compared to diallyl adipate (C6), it introduces greater flexibility and a higher elongation at break without compromising the thermal resistance needed for melt-processing above 700°F [1]. This prevents the brittleness associated with shorter crosslinkers while avoiding the excessive softness and potential creep of networks formed with diallyl sebacate (C10).

Precursor for Functionalizable Chelate and Ion-Exchange Resins

In the production of chelating resins for metal ion recovery, diallyl pimelate is the preferred crosslinker over aromatic alternatives like diallyl phthalate. Its aliphatic backbone creates a more open, swellable network that significantly enhances the rate and degree of amination and other post-polymerization functionalizations, leading to higher ligand densities and superior metal-binding capacities compared to resins made with rigid aromatic crosslinkers [1].

Moisture-Resistant Network Component in Optical and Electronic Encapsulants

For encapsulating sensitive electronics or optical components, a network's resistance to moisture uptake is critical. Diallyl pimelate, with its longer hydrophobic heptamethylene spacer, cures to form networks with inherently lower equilibrium water sorption than those based on diallyl succinate (C4) or diallyl adipate (C6) [1]. This provides a fundamental materials advantage in preventing corrosion, signal drift, and delamination in high-humidity operating environments.

Controlled Gelation Agent for Thick-Molding Compounds

In the manufacturing of thick, bubble-free castings or molded parts, controlling the gelation point is paramount to allow for complete air release and mold filling. Diallyl pimelate offers a distinct and predictable gel-point conversion that is delayed relative to diallyl adipate, providing a longer pot life and wider processing window. This property is essential for producing void-free, high-quality thermoset components without resorting to complex processing adjustments [1].

Application
Selection Property
Validation Focus
Fluoropolymer insulation crosslinking
C7 chain gives intermediate crosslink density
Mechanical flexibility and thermal resistance profile
Chelate/ion-exchange resin precursor
Aliphatic backbone enhances post-functionalization
Ligand density and metal-binding capacity review
Optical/electronic encapsulants
Longer hydrophobic spacer reduces moisture uptake
Equilibrium water sorption and dimensional stability
Thick-molding compounds
Delayed gel point vs. C6 provides longer pot life
Gelation kinetics and void-free cure monitoring
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